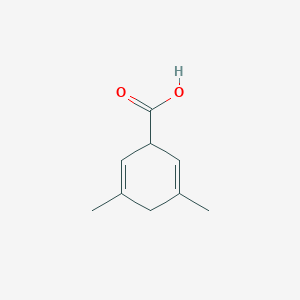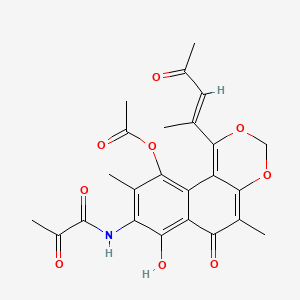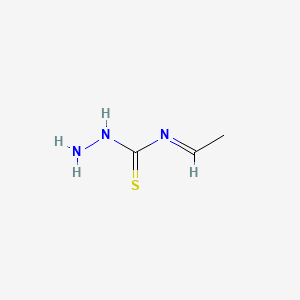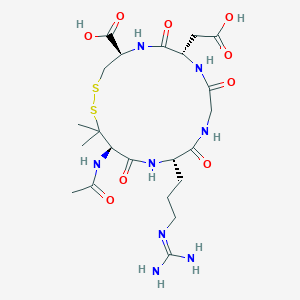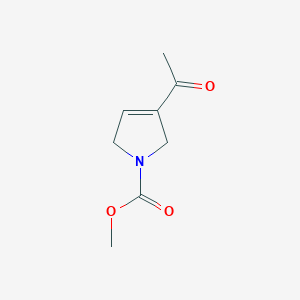![molecular formula C26H53NO3Si2 B13816537 Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- is a complex organic compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- typically involves the reaction of acetamide with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- involves its interaction with specific molecular targets. The trimethylsilyl groups can protect reactive sites on molecules, allowing for selective reactions to occur. This protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved .
Comparison with Similar Compounds
Similar Compounds
N-(Trimethylsilyl)acetamide: Shares the trimethylsilyl group but differs in the overall structure and applications.
N,O-Bis(trimethylsilyl)acetamide: Another compound with trimethylsilyl groups, used for different purposes in organic synthesis.
Uniqueness
What sets Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]- apart is its specific structure that allows for unique interactions and applications in various fields. Its ability to act as a protecting group and its chemical inertness make it particularly valuable in complex synthetic processes .
Properties
Molecular Formula |
C26H53NO3Si2 |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
N-[(4E,8E)-1,3-bis(trimethylsilyloxy)octadeca-4,8-dien-2-yl]acetamide |
InChI |
InChI=1S/C26H53NO3Si2/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(30-32(6,7)8)25(27-24(2)28)23-29-31(3,4)5/h17-18,21-22,25-26H,9-16,19-20,23H2,1-8H3,(H,27,28)/b18-17+,22-21+ |
InChI Key |
SMIOUMBJWANLDB-KEIUHOJNSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/CC/C=C/C(C(CO[Si](C)(C)C)NC(=O)C)O[Si](C)(C)C |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC(C(CO[Si](C)(C)C)NC(=O)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


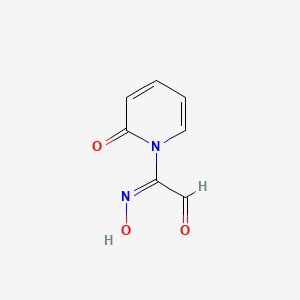
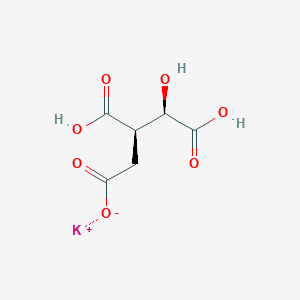

![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
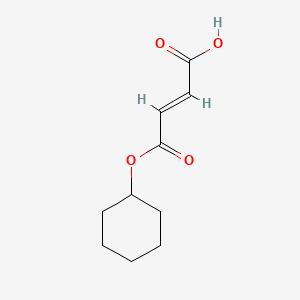
![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
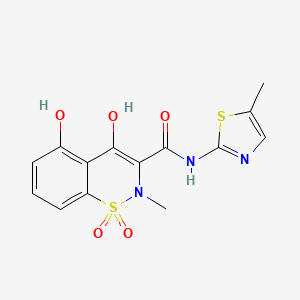
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
